N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Screening Library Design

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide (CAS 1448028-05-4, MF: C₁₄H₁₅N₃O₂, MW: 257.29 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a 3-methyl-1,2,4-oxadiazole ring connected via a methylene bridge to an ortho-substituted phenyl ring bearing a cyclopropanecarboxamide group. This compound is catalogued as a screening compound by ChemBridge Corporation (Hit2Lead SC-87672583 for the para-isomer analog) and is structurally related to the DGAT2 inhibitor pharmacophore described in US10568876, where 2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide motifs demonstrated nanomolar potency against human DGAT2.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1448028-05-4
Cat. No. B2883712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide
CAS1448028-05-4
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CC3
InChIInChI=1S/C14H15N3O2/c1-9-15-13(19-17-9)8-11-4-2-3-5-12(11)16-14(18)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,16,18)
InChIKeyBOTHOJTZVALUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide (CAS 1448028-05-4): Ortho-Substituted Oxadiazole-Cyclopropanecarboxamide Screening Candidate


N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide (CAS 1448028-05-4, MF: C₁₄H₁₅N₃O₂, MW: 257.29 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class, featuring a 3-methyl-1,2,4-oxadiazole ring connected via a methylene bridge to an ortho-substituted phenyl ring bearing a cyclopropanecarboxamide group . This compound is catalogued as a screening compound by ChemBridge Corporation (Hit2Lead SC-87672583 for the para-isomer analog) and is structurally related to the DGAT2 inhibitor pharmacophore described in US10568876, where 2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide motifs demonstrated nanomolar potency against human DGAT2 [1]. The ortho-substitution pattern on the central phenyl ring distinguishes it from its closest commercially available regioisomer, the para-substituted analog N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}cyclopropanecarboxamide, with potential implications for target binding geometry and physicochemical properties .

Why Generic 1,2,4-Oxadiazole-Cyclopropanecarboxamides Cannot Substitute for CAS 1448028-05-4 in Structure-Activity Studies


Within the 1,2,4-oxadiazole-cyclopropanecarboxamide chemical space, the position of the amide attachment on the central phenyl ring (ortho vs. para) is a critical determinant of molecular recognition, conformational preference, and physicochemical properties. The ortho-substitution in CAS 1448028-05-4 introduces steric constraints and potential intramolecular hydrogen bonding that are absent in the para-isomer, directly affecting the spatial orientation of the cyclopropanecarboxamide pharmacophore relative to the oxadiazole ring [1]. In the DGAT2 inhibitor series exemplified by US10568876, the cyclopropane-oxadiazole spatial relationship was demonstrated to be essential for potency, with IC₅₀ values ranging from 11.5 nM to 7,600 nM depending on the substitution geometry and additional substituents [2]. Furthermore, the computed LogP of the para-isomer is 0.97, whereas the ortho-substitution pattern in CAS 1448028-05-4 is expected to alter lipophilicity and hydrogen-bonding capacity based on well-established ortho-effect principles in medicinal chemistry . Generic substitution with regioisomeric or heterocycle-modified analogs without experimental validation therefore risks invalidating SAR hypotheses and screening results.

Quantitative Evidence for Differentiated Selection of CAS 1448028-05-4: Comparator-Based Analysis


Regioisomeric Differentiation: Ortho- vs. Para-Substituted Phenyl Cyclopropanecarboxamide

CAS 1448028-05-4 is the ortho-substituted regioisomer (amide at position 2 of the phenyl ring), in contrast to the commercially available para-isomer (amide at position 4). The ortho-substitution places the cyclopropanecarboxamide moiety in closer spatial proximity to the oxadiazole-methyl group, potentially enabling intramolecular interactions and altering the conformational ensemble accessible to the molecule. The para-isomer (ChemBridge SC-87672583) has computed LogP = 0.97 and tPSA = 68.0 Ų; the ortho-substitution pattern in CAS 1448028-05-4 is predicted to modulate these properties due to steric shielding of the amide NH and altered solvation . No direct experimental LogP or solubility comparison between the two regioisomers has been published.

Medicinal Chemistry Structure-Activity Relationship Screening Library Design

Cyclopropanecarboxamide vs. Benzamide Substituent: Implications for Metabolic Stability and Target Engagement

CAS 1448028-05-4 contains a cyclopropanecarboxamide group, whereas several close analogs in the 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl series bear benzamide substituents (e.g., CAS 1448036-73-4 with 2-methylbenzamide; CAS 1448069-13-3 with 2-phenoxypropanamide). In the DGAT2 inhibitor series from US10568876, the cyclopropane ring is a critical pharmacophoric element: compound BDBM435303 (Example 66) containing the 2-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide motif achieved an IC₅₀ of 11.5 nM against human DGAT2, while analogs lacking the cyclopropane constraint or with alternative acyl groups showed reduced potency [1]. The cyclopropane ring introduces conformational rigidity and a defined vector for the carbonyl oxygen, which is absent in the freely rotating benzamide analogs. Furthermore, the cyclopropane group is recognized as a metabolically stable bioisostere that resists CYP450-mediated oxidation compared to unsubstituted alkyl or benzyl amides [2].

Drug Metabolism Pharmacokinetics DGAT2 Inhibition

1,2,4-Oxadiazole Regioisomeric Scaffold Differentiation from 1,3,4-Oxadiazole Analogs

CAS 1448028-05-4 incorporates a 1,2,4-oxadiazole ring, which is regioisomerically distinct from the 1,3,4-oxadiazole scaffold found in many biologically active oxadiazoles. The 1,2,4-oxadiazole isomer presents a different hydrogen-bond acceptor geometry (N2 and O1 positions) compared to 1,3,4-oxadiazole (N3 and N4), leading to distinct protein-ligand interaction patterns. In the context of cyclopropanecarboxamide-containing compounds, N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 888409-97-0) represents the 1,3,4-oxadiazole counterpart, while the 1,2,4-oxadiazole series represented by CAS 1448028-05-4 has been specifically implicated in DGAT2 inhibitor development (US10568876) with IC₅₀ values as low as 11.5 nM for optimized analogs [1]. The 1,2,4-oxadiazole ring is also a recognized bioisostere of the amide bond, offering improved hydrolytic stability while maintaining hydrogen-bonding capacity [2].

Heterocyclic Chemistry Bioisosterism Kinase Inhibition

Availability and Purity Profile for Reproducible Screening vs. Custom-Synthesized Analogs

CAS 1448028-05-4 is available as a catalogued screening compound from EvitaChem (Catalog EVT-3020786) with defined molecular identity (MF: C₁₄H₁₅N₃O₂, MW: 257.293 g/mol), enabling immediate procurement without the lead time and characterization burden associated with custom synthesis . In contrast, many close analogs in the 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl series (e.g., CAS 1448046-92-1, CAS 1448069-13-3, CAS 1448036-73-4) are similarly catalogued but bear different amide substituents that preclude direct substitution in SAR studies. The para-isomer (ChemBridge SC-87672583) is also commercially available but represents a distinct regioisomeric chemical entity. The cyclopropanecarboxamide ortho-isomer is specifically positioned as a fragment-like or lead-like molecule (MW < 300, LogP ~1 predicted, rotatable bonds = 4), consistent with fragment-based screening and lead optimization workflows .

Compound Procurement HTS Reproducibility Chemical Purity

Recommended Application Scenarios for CAS 1448028-05-4 Based on Quantitative Differentiation Evidence


DGAT2-Focused Metabolic Disease Screening Cascades

Based on the validated DGAT2 inhibitory activity of the 1,2,4-oxadiazole-cyclopropanecarboxamide pharmacophore in US10568876 (IC₅₀ down to 11.5 nM for optimized analogs), CAS 1448028-05-4 can serve as a minimalist probe or fragment for DGAT2-focused screening. Its ortho-substituted cyclopropanecarboxamide motif directly mirrors the core pharmacophoric elements of the patent-exemplified inhibitors, while its lower molecular complexity allows for efficient hit elaboration. Researchers investigating hepatic steatosis, type-2 diabetes, or hypertriglyceridemia targets should prioritize this scaffold over 1,3,4-oxadiazole or benzamide alternatives that lack the DGAT2 patent family validation [1].

Regioisomeric Selectivity Profiling in Kinase or GPCR Panels

The ortho-substitution pattern of CAS 1448028-05-4, contrasted with the para-isomer (ChemBridge SC-87672583), provides a matched molecular pair for probing the geometric preferences of ATP-binding pockets or allosteric sites. Screening both regioisomers in parallel against kinase panels or GPCR targets can reveal selectivity cliffs attributable solely to phenyl ring substitution geometry, informing subsequent lead optimization. The computed LogP difference and altered hydrogen-bonding potential of the ortho-isomer may also translate into differential off-rate kinetics or residence times [1].

Amide Bioisostere Stability Profiling in Cellular Assays

The 1,2,4-oxadiazole ring in CAS 1448028-05-4 is a well-characterized amide bond bioisostere with documented resistance to hydrolytic cleavage. This compound can be used as a tool to assess whether replacing a canonical amide bond with a 1,2,4-oxadiazole in a given chemotype improves cellular half-life or reduces susceptibility to amidase-mediated metabolism. Comparative stability studies against the corresponding benzamide analogs (e.g., CAS 1448036-73-4) in hepatocyte or plasma stability assays can quantify the metabolic advantage conferred by the oxadiazole-cyclopropanecarboxamide architecture [2].

Fragment-Based Lead Generation Leveraging Commercial Availability

With MW = 257.29 g/mol (below the 300 Da fragment threshold) and a cyclopropane ring providing three-dimensional character, CAS 1448028-05-4 meets key criteria for fragment-based drug discovery (FBDD). Its immediate commercial availability (EvitaChem EVT-3020786) enables rapid acquisition for SPR, NMR, or thermal shift screening without the delays of custom synthesis. The combination of the 1,2,4-oxadiazole (a privileged fragment in kinase and metabolic target space) with the cyclopropane conformational constraint makes this compound a versatile starting point for fragment growing or merging strategies .

Quote Request

Request a Quote for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.